molecular formula C14H15NO2S B3039916 (2-(Methylsulfonyl)phenyl)(phenyl)methanamine CAS No. 1408058-18-3

(2-(Methylsulfonyl)phenyl)(phenyl)methanamine

Cat. No.: B3039916
CAS No.: 1408058-18-3
M. Wt: 261.34 g/mol
InChI Key: OKKSKJOHMALCEG-UHFFFAOYSA-N
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Description

(2-(Methylsulfonyl)phenyl)(phenyl)methanamine is an organic compound with the chemical formula C14H15NO2S. It is a solid, typically appearing as white or off-white crystals . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methylsulfonyl)phenyl)(phenyl)methanamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of methylsulfonyl chloride and aniline derivatives in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

(2-(Methylsulfonyl)phenyl)(phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted phenylmethanamines .

Scientific Research Applications

(2-(Methylsulfonyl)phenyl)(phenyl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(Methylsulfonyl)phenyl)(phenyl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound can reduce inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • (2-(Methylsulfonyl)phenyl)methanamine
  • (2-(Methylsulfonyl)phenyl)ethanamine
  • (2-(Methylsulfonyl)phenyl)propanamine

Uniqueness

Compared to similar compounds, (2-(Methylsulfonyl)phenyl)(phenyl)methanamine exhibits unique properties due to the presence of both a phenyl and a methylsulfonyl group. This combination enhances its reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2-methylsulfonylphenyl)-phenylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-18(16,17)13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11/h2-10,14H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKSKJOHMALCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101239772
Record name Benzenemethanamine, 2-(methylsulfonyl)-α-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408058-18-3
Record name Benzenemethanamine, 2-(methylsulfonyl)-α-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408058-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 2-(methylsulfonyl)-α-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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